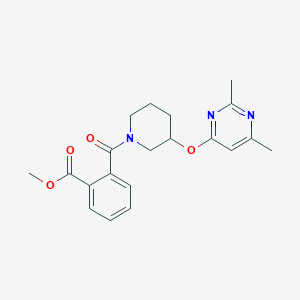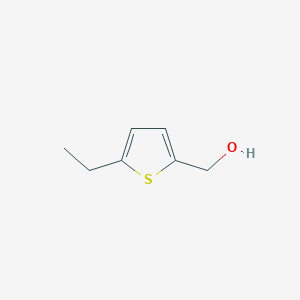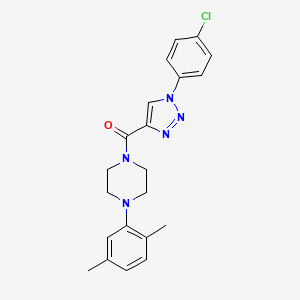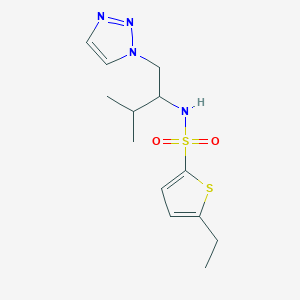
2,5-Dichloro-N-(4-(3-chloro-2-thienyl)-1,3-thiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-(4-(3-chloro-2-thienyl)-1,3-thiazol-2-yl)benzenesulfonamide (DCBT) is a nitrogen-containing heterocyclic compound belonging to the class of thiazole-sulfonamides. It is a synthetic molecule that has been studied for its potential applications in the fields of medicine, agriculture, and materials science. DCBT has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, DCBT has been studied for its potential therapeutic uses, including its ability to inhibit the growth of certain types of cancer cells.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Tautomerism and Structural Parameters
Research on derivatives of dichlorobenzenesulfonamide, similar to 2,5-Dichloro-N-(4-(3-chloro-2-thienyl)-1,3-thiazol-2-yl)benzenesulfonamide, provides insights into the tautomeric behavior and crystalline structures of these compounds. For instance, studies have shown how different crystalline forms exhibit unique intramolecular hydrogen bonding and orientation of substituent groups, influencing their solid-state cohesion and potential applications in materials science (Beuchet et al., 1999).
Photophysical and Photochemical Properties
Singlet Oxygen Generation and Photodynamic Therapy
Derivatives of benzenesulfonamide have been explored for their photophysical and photochemical properties, notably in the context of generating singlet oxygen. Such properties are crucial for applications in photodynamic therapy (PDT), especially for treating cancer. The generation of singlet oxygen by these compounds, characterized by high quantum yields, underscores their potential as Type II photosensitizers in PDT (Pişkin et al., 2020).
Anticancer Activity
In Vitro Anticancer Screening
Novel derivatives, including sulfonamide compounds, have been synthesized and assessed for their anticancer activity across various cell lines. Some derivatives have exhibited promising antiproliferative activity, highlighting their potential in cancer therapy. Notably, compounds with specific substituents have shown broad-spectrum activity, demonstrating significant growth inhibition across multiple cancer cell lines (Brożewicz et al., 2012).
Antimicrobial and Anti-HIV Activity
Synthesis and Biological Evaluation
Research into benzenesulfonamides bearing disubstituted-1,3,4-oxadiazole moieties has revealed their effectiveness against various microbial strains and HIV. These findings are integral to developing new therapeutic agents with antimicrobial and anti-HIV properties, contributing to the ongoing fight against infectious diseases (Iqbal et al., 2006).
Environmental Applications
UV Protection and Antimicrobial Treatment of Fabrics
The application of sulfonamide derivatives in the dyeing and functional finishing of cotton fabrics illustrates the diverse utility of these compounds. Incorporating them into azo dyes enhances fabric properties, such as UV protection and antimicrobial resistance, underscoring their significance in textile engineering and environmental sustainability (Mohamed et al., 2020).
Propriétés
IUPAC Name |
2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O2S3/c14-7-1-2-8(15)11(5-7)23(19,20)18-13-17-10(6-22-13)12-9(16)3-4-21-12/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCBMBTUYMYVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC(=CS2)C3=C(C=CS3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-N-(4-(3-chloro-2-thienyl)-1,3-thiazol-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995039.png)
![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2995040.png)
![Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2995041.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)
![4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2995044.png)
![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2995048.png)






![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2995059.png)